N'-(6-bromo-5-methyl-2-oxoindol-3-yl)-4-chlorobenzohydrazide
N'-(6-bromo-5-methyl-2-oxoindol-3-yl)-4-chlorobenzohydrazide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1026757
InChI:
InChI=1S/C16H11BrClN3O2/c1-8-6-11-13(7-12(8)17)19-16(23)14(11)20-21-15(22)9-2-4-10(18)5-3-9/h2-7H,1H3,(H,21,22)(H,19,20,23)
SMILES:
CC1=CC2=C(C(=O)N=C2C=C1Br)NNC(=O)C3=CC=C(C=C3)Cl
Molecular Formula:
C16H11BrClN3O2
Molecular Weight:
392.63 g/mol
N'-(6-bromo-5-methyl-2-oxoindol-3-yl)-4-chlorobenzohydrazide
CAS No.:
Cat. No.: VC1026757
Molecular Formula: C16H11BrClN3O2
Molecular Weight: 392.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrClN3O2 |
|---|---|
| Molecular Weight | 392.63 g/mol |
| IUPAC Name | N//'-(6-bromo-5-methyl-2-oxoindol-3-yl)-4-chlorobenzohydrazide |
| Standard InChI | InChI=1S/C16H11BrClN3O2/c1-8-6-11-13(7-12(8)17)19-16(23)14(11)20-21-15(22)9-2-4-10(18)5-3-9/h2-7H,1H3,(H,21,22)(H,19,20,23) |
| Standard InChI Key | OGXLKUDEYFXHQC-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC2=C(C(=O)N=C2C=C1Br)NNC(=O)C3=CC=C(C=C3)Cl |
| SMILES | CC1=CC2=C(C(=O)N=C2C=C1Br)NNC(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=CC2=C(C(=O)N=C2C=C1Br)NNC(=O)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator